molecular formula C14H14N2O3S B14182671 Benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]- CAS No. 860344-51-0

Benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]-

Cat. No.: B14182671
CAS No.: 860344-51-0
M. Wt: 290.34 g/mol
InChI Key: UXURPZISNQQAOY-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]- is a complex organic compound that features a benzoic acid core substituted with a morpholine and thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]- typically involves the formation of the morpholine and thiazole rings followed by their attachment to the benzoic acid core. One common method involves the cyclization of amino alcohols and α-haloacid chlorides to form the morpholine ring . The thiazole ring can be synthesized through the reaction of thioamides with α-halo ketones. These rings are then attached to the benzoic acid core through a series of coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes the use of high-purity reagents and solvents, and the reactions are carried out under stringent conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]- is unique due to the presence of both morpholine and thiazole rings, which confer distinct chemical and biological properties

Properties

CAS No.

860344-51-0

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

4-(2-morpholin-4-yl-1,3-thiazol-4-yl)benzoic acid

InChI

InChI=1S/C14H14N2O3S/c17-13(18)11-3-1-10(2-4-11)12-9-20-14(15-12)16-5-7-19-8-6-16/h1-4,9H,5-8H2,(H,17,18)

InChI Key

UXURPZISNQQAOY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=CS2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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